molecular formula C7H9NO3 B12873708 (S)-2-Amino-2-(furan-2-yl)propanoic acid

(S)-2-Amino-2-(furan-2-yl)propanoic acid

Cat. No.: B12873708
M. Wt: 155.15 g/mol
InChI Key: FKVAWEVSZYLWIO-ZETCQYMHSA-N
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Description

(S)-2-Amino-2-(furan-2-yl)propanoic acid is a chiral, non-proteinogenic amino acid that serves as a valuable building block in medicinal chemistry and neuroscience research. Its structure, featuring a furan heterocycle, is of significant interest in the design and synthesis of novel bioactive molecules. Furan-containing compounds are recognized for their diverse pharmacological profiles and are frequently explored as core scaffolds in drug discovery . This specific enantiomer is designed for the development of sophisticated receptor ligands. Research into structurally similar 2-amino-3-(furan-2-yl)propanoic acid derivatives has demonstrated their potential as agonists for the glycine site of the N-Methyl-D-Aspartate (NMDA) receptor, a critical target for understanding and treating neurological disorders . As such, this compound provides researchers with a key synthetic intermediate for creating novel compounds to investigate NMDA receptor pharmacology, with the aim of developing subtype-selective therapeutics for conditions such as schizophrenia, depression, and neurodegenerative diseases .

Properties

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

(2S)-2-amino-2-(furan-2-yl)propanoic acid

InChI

InChI=1S/C7H9NO3/c1-7(8,6(9)10)5-3-2-4-11-5/h2-4H,8H2,1H3,(H,9,10)/t7-/m0/s1

InChI Key

FKVAWEVSZYLWIO-ZETCQYMHSA-N

Isomeric SMILES

C[C@](C1=CC=CO1)(C(=O)O)N

Canonical SMILES

CC(C1=CC=CO1)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(furan-2-yl)propanoic acid can be achieved through several methods. One common approach involves the reduction of 3-(furan-2-yl)-2-(hydroxyimino)propanoic acid using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C . This method provides a yield of 48-94%. Another method involves the use of diketopiperazine, hydantoin, or rhodanine intermediates, although these methods may involve environmentally harmful reagents such as sodium amalgam .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of environmentally friendly and scalable synthetic routes is essential for large-scale production. The reduction of hydroxyimino intermediates using safer reducing agents and non-aqueous solvents is a promising approach for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(furan-2-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2,3-dione derivatives, tetrahydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

Medicinal Chemistry

(S)-2-Amino-2-(furan-2-yl)propanoic acid serves as a crucial building block in the synthesis of pharmaceutical compounds. Its ability to modulate neurotransmitter systems makes it particularly relevant in the development of drugs targeting neurological disorders.

Key Applications in Medicinal Chemistry:

  • Neuroprotective Agents: Research indicates that this compound may protect neuronal cells from excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Modulation of Glutamate Receptors: The compound acts as a modulator of glutamate receptors, particularly the NMDA receptor subtype, which is essential for synaptic plasticity and memory formation .

Organic Synthesis

In organic synthesis, this compound is utilized as a versatile intermediate for creating complex organic molecules. Its functional groups allow for various chemical reactions, including:

Types of Reactions:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions to form amides and esters.
  • Oxidation and Reduction: The furan ring can undergo oxidation to yield furanones or reduction to form tetrahydrofuran derivatives.

Biological Studies

The biological implications of this compound extend into enzyme-substrate interactions and protein engineering studies. Its interactions with biological targets are significant for understanding cellular signaling pathways.

Biological Activities:

  • Antioxidant Properties: Preliminary studies suggest that it exhibits antioxidant effects, providing cellular protection against oxidative damage.
  • Influence on Neurotransmission: By modulating excitatory neurotransmission through glutamate receptor interaction, it may enhance cognitive functions .

Industrial Applications

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications in the chemical industry.

Case Studies

Several studies have explored the efficacy and safety of this compound in experimental models:

Neuroprotective Studies:

A notable study demonstrated that treatment with this compound significantly reduced neuronal cell death in models of excitotoxicity induced by excessive glutamate exposure.

Cognitive Function Enhancement:

Research indicates that this compound may improve cognitive function through its action on glutamate receptors, potentially enhancing memory capabilities.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(furan-2-yl)propanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The furan ring may play a role in binding to enzymes or receptors, influencing their activity and leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Modifications

2-Amino-2-(2,4-dihydroxyphenyl)propanoic acid (24DHPA)
  • Structural Difference : Replaces the furan-2-yl group with a 2,4-dihydroxyphenyl ring.
  • Key Findings : NMR studies (¹H and ¹³C) reveal distinct aromatic proton environments (δ 6.3–6.8 ppm for phenyl vs. δ 7.2–7.5 ppm for furan) and carbon shifts (e.g., furan C2 at ~141 ppm vs. phenyl C1 at ~127 ppm) .
  • Biological Relevance: 24DHPA exhibits unexpected regioselectivity in enzymatic reactions due to phenolic hydroxyl groups, contrasting with the furan’s π-π stacking propensity .
(S)-2-(Dibenzo[b,d]furan-3-yl)propanoic Acid Derivatives
  • Structural Difference: Incorporates a fused dibenzofuran system instead of a monocyclic furan.
  • Pharmacological Impact : Enhanced COX-1 selectivity (IC₅₀ < 1 μM) due to increased hydrophobicity and steric bulk, unlike the simpler furan derivative, which lacks COX-1/2 specificity .

Heterocycle Substitutions

(S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic Acid
  • Structural Difference : Replaces furan oxygen with sulfur (thiophene) and adds a bromine substituent.
  • Electronic Effects : Thiophene’s lower electronegativity increases lipophilicity (LogP +0.3 vs. furan), while bromine enhances halogen bonding in enzyme active sites (e.g., collagenase inhibition ΔG = -6.5 kcal/mol) .
3-(Furan-2-yl)propanoic Acid in Thiazole Conjugates
  • Structural Difference : Integrated into a thiazole-based amide (e.g., compound 31).
  • Biological Activity : Demonstrates potent KPNB1 inhibition (IC₅₀ = 0.8 μM) and anticancer activity, leveraging furan’s π-stacking with hydrophobic enzyme pockets .

Stereochemical and Positional Isomers

(3S)-3-Amino-3-(furan-2-yl)propanoic Acid
  • Structural Difference: Amino group at the γ-position instead of β.
  • Market Impact: Global production capacity for the (3S) isomer is 12% lower than the (S)-2-amino derivative due to synthetic challenges in stereocontrol .

NMR Spectroscopy

Compound ¹³C Shift (Furan/Thiophene/Phenyl, ppm) ¹H Shift (Aromatic, ppm) Reference
(S)-2-Amino-2-(furan-2-yl)propanoic acid 141.76 (C5), 109.92 (C3) 7.2–7.5 (H3, H4)
24DHPA 127.46 (C1), 128.09 (C2) 6.3–6.8 (H2, H4, H6)
Thiophene derivative 132.1 (C5), 125.8 (C3) 7.1–7.3 (H3, H4)

Q & A

Q. What are the recommended synthetic methodologies for (S)-2-Amino-2-(furan-2-yl)propanoic acid to ensure high enantiomeric purity?

  • Methodological Answer : Asymmetric synthesis using chiral auxiliaries or enzymatic resolution is preferred. For example, chiral HPLC (e.g., using columns with amylose-based stationary phases) can resolve enantiomers effectively . Fluorinated analogs of similar amino acids have been synthesized via solid-phase peptide synthesis (SPPS) with Boc/Fmoc protection strategies, which could be adapted for this compound . Post-synthesis, validate purity using 1H^1H-NMR and 13C^{13}C-NMR to confirm stereochemistry and absence of racemization.

  • Key Techniques :

TechniquePurposeExample Reference
Chiral HPLCEnantiomeric separation
SPPS with Boc/FmocControlled synthesis
NMR spectroscopyStructural validation

Q. How should researchers handle and store this compound to prevent degradation?

  • Methodological Answer : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to avoid oxidation and hydrolysis. Use desiccants to minimize moisture exposure. Personal protective equipment (PPE), including nitrile gloves and lab coats, is mandatory during handling. For spills, neutralize with inert absorbents and dispose of as hazardous waste .

  • Safety Protocols :

PrecautionRationaleEvidence Source
Inert storagePrevents oxidation
Moisture controlAvoids hydrolysis

Advanced Research Questions

Q. What experimental strategies can elucidate the interaction between this compound and its target enzymes?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KdK_d) and stoichiometry. For structural insights, employ X-ray crystallography or cryo-EM to resolve the enzyme-ligand complex. Computational docking (e.g., AutoDock Vina) using the compound’s SMILES string (e.g., C1=CC(=O)C=C1C(C(=O)O)N) can predict binding modes . Validate predictions with mutagenesis studies targeting active-site residues.

  • Case Study : A fluoropyridine-containing analog was studied using SPR, revealing a KdK_d of 12.3 µM for its target enzyme . Similar workflows can be adapted.

Q. How can researchers address discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variability in compound purity or assay conditions. Implement orthogonal validation:

Purity Assessment : Use HPLC-MS to confirm ≥95% purity .

Assay Standardization : Include positive/negative controls (e.g., known inhibitors) and replicate experiments across multiple labs.

Environmental Controls : Monitor pH, temperature, and solvent composition rigorously, as furan derivatives are sensitive to ionic strength .

  • Troubleshooting Table :
IssueSolutionEvidence Source
Low bioactivityVerify purity via HPLC-MS
Inconsistent IC50_{50}Standardize assay buffers

Data Contradiction Analysis

Q. What computational and experimental approaches resolve conflicting data on the metabolic stability of this compound?

  • Methodological Answer : Combine in vitro microsomal stability assays (e.g., liver microsomes + NADPH) with in silico predictions (e.g., CypReact or MetaSite). For example, conflicting data on furan ring oxidation can be resolved by LC-MS/MS metabolite profiling. A study on a similar compound identified a reactive epoxide metabolite, suggesting furan ring susceptibility .

  • Workflow :

StepTool/MethodPurpose
Metabolism PredictionMetaSiteIdentifies potential metabolic sites
Metabolite DetectionLC-MS/MSConfirms oxidation products

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